

"2-Dimethylamino-3-nitrofluorene" molecular structure

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Compound of Interest

Compound Name: 2-Dimethylamino-3-nitrofluorene

CAS No.: 57105-64-3

Cat. No.: B11991536

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Technical Monograph: 2-Dimethylamino-3-nitrofluorene

Structural Dynamics, Synthetic Architecture, and Mutagenic Mechanisms

Executive Summary

2-Dimethylamino-3-nitrofluorene (CAS: 57105-64-3) represents a critical structural probe in the study of aromatic amine mutagenesis and solvatochromic dynamics. Unlike its planar analogs, this molecule exhibits a distinct "ortho-effect"—a steric clash between the bulky dimethylamino group at position C2 and the nitro group at position C3. This interaction forces a deviation from planarity, decoupling the electronic conjugation and altering both its spectroscopic signature and biological intercalation potential.

This guide provides a definitive technical analysis of the compound, moving beyond basic identification to explore the causal relationships between its twisted molecular geometry and its reactivity. It serves as a foundational reference for researchers investigating nitroarene toxicology and non-linear optical (NLO) materials.

Molecular Architecture & Physicochemical Profile[1]

The Ortho-Twist Phenomenon

The defining feature of **2-dimethylamino-3-nitrofluorene** is the Steric Inhibition of Resonance. In a standard fluorene system, substituents are coplanar, maximizing

-orbital overlap. However, the van der Waals radii of the oxygen atoms in the nitro group and the methyl protons in the dimethylamino group overlap significantly when placed at the 2,3-vicinal positions.

- Consequence: The nitro group rotates out of the fluorene plane (dihedral angle θ).
- Electronic Effect: This twist reduces the "push-pull" charge transfer efficiency from the amino donor to the nitro acceptor, resulting in a hypsochromic shift (blue shift) in UV-Vis absorption compared to the theoretical planar maximum.
- Solubility: The disruption of planarity decreases π -stacking interactions in the crystal lattice, slightly enhancing solubility in organic solvents compared to the unsubstituted 2-nitrofluorene.

Key Properties Table

Property	Specification	Technical Note
IUPAC Name	N,N-dimethyl-3-nitro-9H-fluoren-2-amine	
CAS Number	57105-64-3	
Molecular Formula	C ₁₅ H ₁₄ N ₂ O ₂	
Molecular Weight	254.29 g/mol	
Appearance	Deep Yellow/Orange Crystalline Solid	Color intensity modulated by steric twist.
LogP (Calc)	-3.5 - 3.8	Highly lipophilic; crosses cellular membranes via passive diffusion.
H-Bond Donors	0	Aprotic; cannot act as a donor (unlike 2-amino-3-nitrofluorene).
Electronic Character	Donor-Acceptor (D-A)	2-NMe ₂ (Donor) / 3-NO ₂ (Acceptor).

Optimized Synthetic Pathway

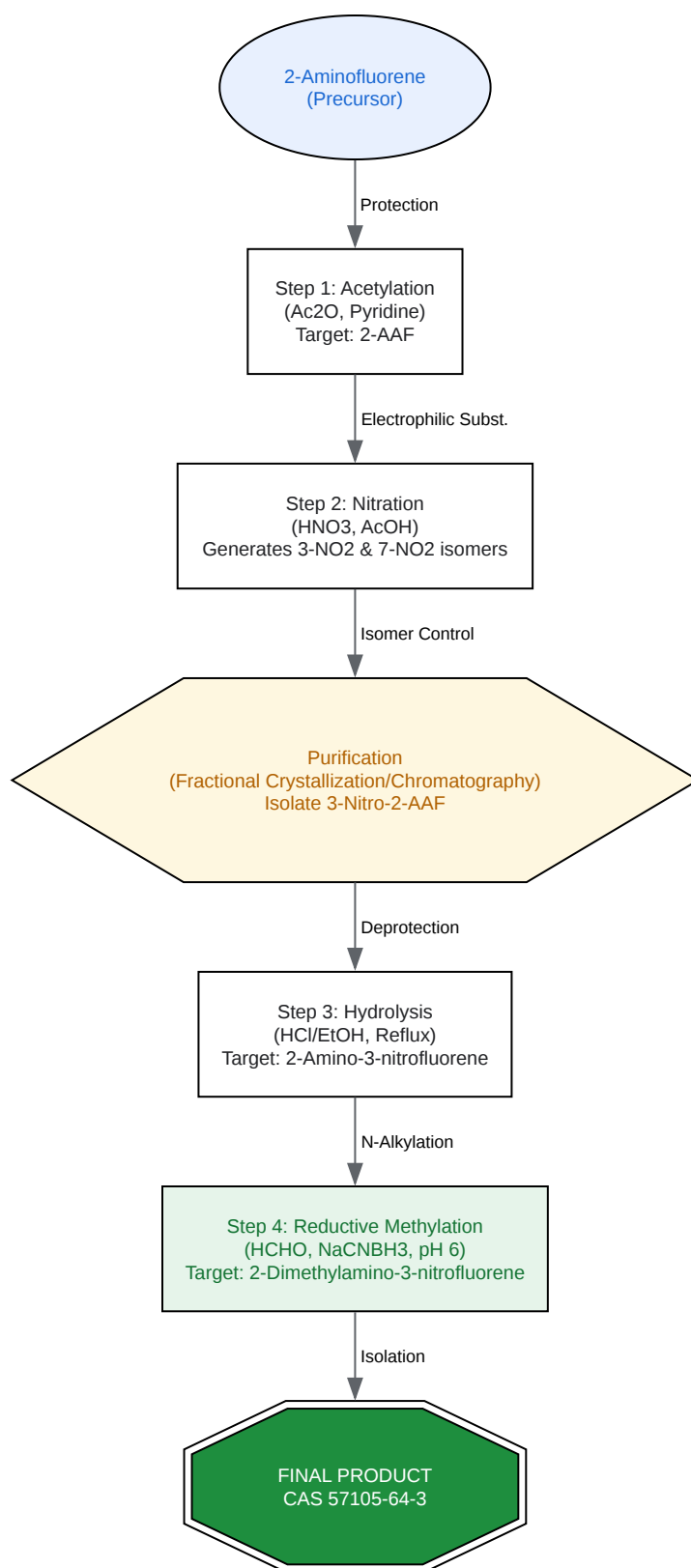
Direct nitration of 2-dimethylaminofluorene is prone to oxidative degradation and complex isomeric mixtures. The following protocol utilizes a protection-deprotection strategy to ensure regiochemical fidelity.

Reaction Logic

- Acetylation: Masks the amine to prevent oxidation and control directing effects.
- Regioselective Nitration: The acetylamino group directs ortho (position 3) and para (position 7). The 3-isomer is separated.^[1]
- Hydrolysis: Restores the free amine.

- Reductive Methylation: Converts the primary amine to the dimethyl derivative without over-alkylation to quaternary salts.

Synthesis Workflow Diagram



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Figure 1: Regioselective synthesis pathway avoiding oxidative degradation of the amino group.

Analytical Signatures (Expected)

Due to the rarity of reference spectra, the following signatures are derived from substituent shielding constants and analog comparisons.

Proton NMR ($^1\text{H-NMR}$, 400 MHz, CDCl_3)

- 8.40 - 8.60 ppm (s, 1H, H-4): The proton at position 4 is strongly deshielded by the adjacent nitro group (anisotropy and electron withdrawal). This is the most downfield signal.
- 7.80 - 7.90 ppm (m, 2H, H-5, H-8): Pseudo-ortho protons on the distal ring.
- 7.30 - 7.50 ppm (m, 2H, H-6, H-7): Distal ring aromatic protons.
- 7.10 - 7.20 ppm (s, 1H, H-1): The proton at position 1 is shielded by the ortho-dimethylamino group and lacks the direct deshielding of the nitro group.
- 3.80 - 3.90 ppm (s, 2H, H-9): Methylene bridge protons.
- 2.90 - 3.00 ppm (s, 6H, N-Me₂): Characteristic singlet for the dimethylamino group. Note: If steric hindrance is severe, this may broaden or split at low temperatures due to restricted rotation.

Biological Interface: Mutagenicity & Toxicology

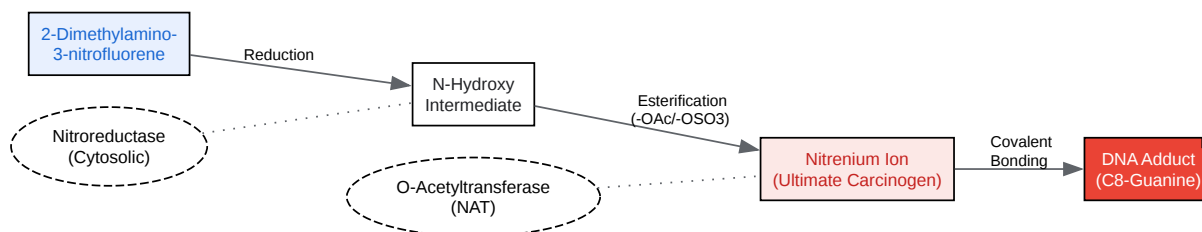
The toxicity of **2-dimethylamino-3-nitrofluorene** is governed by its metabolic activation. Unlike direct intercalators, this compound requires enzymatic reduction to become genotoxic.

The Nitroreduction Activation Loop

The compound is a "pro-mutagen." The nitro group must be reduced to a hydroxylamine, which is then esterified (O-acetylation or sulfation) to form a highly electrophilic nitrenium ion. This ion attacks the C8 position of Guanine in DNA.

Critical Insight: The presence of the dimethylamino group at C2 alters this pathway compared to 2-nitrofluorene. The bulky NMe₂ group can sterically hinder the necessary nitroreductase enzymes, potentially modulating mutagenic potency compared to the unmethylated analog. However, once activated, the bifunctional nature (amino + nitro) creates complex DNA adducts.

Metabolic Pathway Diagram



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Figure 2: Metabolic activation pathway leading to genotoxicity.

Handling and Safety Protocols

- Hazard Class: Suspected Carcinogen / Mutagen (Category 2).
- Containment: Handle exclusively in a Class II Biological Safety Cabinet (BSC).
- Deactivation: Contaminated glassware should be treated with 10% bleach (sodium hypochlorite) or piranha solution (if compatible) to oxidize the amine/nitro functionalities before disposal.
- Storage: -20°C, under Argon/Nitrogen. Protect from light (nitro compounds are photolabile).

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 224052: **2-dimethylamino-3-nitrofluorene**. Retrieved from [[Link](#)]
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Sources

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